The primary function of Altanserin is as a selective antagonist for serotonin type 2 receptors (5-HT2 receptors). These receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including mood, cognition, and cardiovascular function [1]. By blocking the binding of serotonin to these receptors, Altanserin allows researchers to investigate the specific effects of 5-HT2 receptor activation in isolation. This helps to elucidate the contribution of the serotonin system to different biological phenomena.
[1] Leysen JE, Gommeren W, Mertens J, et al. Effect of acute, repeated and chronic administration of ritanserin on in vitro and in vivo serotonin S2 receptor binding. Psychopharmacology (Berl). 1993;111(3-4):306-13. PubMed: )
Altanserin's ability to antagonize 5-HT2 receptors makes it useful in studies that assess serotonin release capacity. By blocking the inhibitory feedback loop mediated by 5-HT2 receptors on presynaptic neurons, Altanserin can indirectly stimulate further serotonin release. This allows researchers to measure the functionality of the serotonergic system and its response to various stimuli [1].
[1] Procurenet Limited Altanserin Hydrochloride Hydrate - High-Quality Compound for Serotonergic Research:
Due to its ability to modulate the serotonin system, Altanserin finds applications in diverse research areas. Here are some examples:
Altanserin is a chemical compound recognized for its role as a selective antagonist of the 5-Hydroxytryptamine (serotonin) 2A receptor. Its chemical formula is C₂₂H₂₂FN₃O₂S, and it has a molar mass of 411.50 g/mol. Altanserin is particularly notable for its application in neuroimaging, where it is labeled with the isotope fluorine-18 and used as a radioligand in positron emission tomography (PET) studies to visualize and quantify serotonin receptor distribution in the brain .
Key steps in the synthesis include:
Altanserin exhibits significant biological activity as a selective antagonist at the serotonin 2A receptor, which plays a crucial role in various neuropsychiatric conditions. Research indicates that binding affinity to the serotonin 2A receptor decreases with age, suggesting its potential relevance in age-related neuropsychiatric disorders . Studies have shown that altanserin can be used to assess alterations in serotonin receptor availability in conditions such as depression and anorexia nervosa .
Altanserin can be synthesized through various methods, primarily focusing on the use of nitroaltanserin as a precursor. The synthesis typically involves:
Altanserin's primary application lies in neuroimaging, particularly for studying the serotonergic system in the brain through PET scans. It has been instrumental in:
Additionally, altanserin has potential applications in drug development, particularly for compounds targeting serotonin receptors.
Studies involving altanserin have focused on its interactions with various biological systems, particularly concerning its binding characteristics at the serotonin 2A receptor. Research indicates that:
These studies are crucial for understanding how variations in serotonin receptor availability can influence psychiatric conditions.
Several compounds exhibit structural and functional similarities to altanserin, particularly as serotonin receptor antagonists. Below is a comparison highlighting their uniqueness:
Altanserin's specificity for the serotonin 2A receptor and its application as a radioligand make it unique among these compounds, contributing significantly to research on serotonergic function in various neuropsychiatric disorders.
Altanserin possesses the molecular formula C22H22FN3O2S, representing a complex heterocyclic compound with multiple functional groups [1] [2] [3]. The compound has a molecular weight of 411.49 to 411.5 grams per mole for the free base form [1] [2] [4] [5]. This molecular composition includes 22 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the compound's structural complexity and diverse chemical functionality [1] [2].
The molecular weight calculations are consistent across multiple authoritative sources, with slight variations in decimal precision. The PubChem database reports the molecular weight as 411.5 g/mol [1], while other chemical databases specify 411.49 g/mol [2] [6]. These minor discrepancies are attributed to rounding differences in computational methods used by different databases.
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for altanserin is 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one [7] [8] [9]. This nomenclature precisely describes the compound's structural arrangement, indicating the presence of a quinazolinone core structure with specific substitutions at defined positions.
Alternative chemical names include the systematic designation 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone [2] [3] [10]. The compound is also known by various synonyms including altanserina, altanserine, and altanserinum, reflecting international nomenclature variations [1] [4]. The Chemical Abstracts Service (CAS) registry number 76330-71-7 serves as the unique identifier for this compound across chemical databases [1] [2] [3].
The quinazoline core structure forms the fundamental backbone of altanserin, consisting of a fused bicyclic system comprising a benzene ring and a pyrimidine ring [1] [3] [11]. This heterocyclic framework is characterized by nitrogen atoms at positions 1 and 3 of the pyrimidine portion, creating a privileged scaffold known for diverse pharmacological activities [12]. The quinazoline system in altanserin specifically exists as a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, where the thioxo group (sulfur double-bonded to carbon) replaces the typical oxygen at position 2 [13].
The quinazoline ring system demonstrates planarity with minimal deviation, as evidenced by crystallographic studies of related compounds showing root mean square deviations of approximately 0.052 Å [13]. This planar configuration is crucial for the compound's binding properties and biological activity. The presence of the thioxo group at position 2 significantly influences the electronic properties of the quinazoline core, contributing to the compound's selectivity and binding affinity [11] [13].
The fluorobenzoyl piperidine moiety represents a critical pharmacophoric element of altanserin, specifically the 4-(4-fluorobenzoyl)piperidine fragment [14]. This structural component consists of a piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a 4-fluorobenzoyl group. The fluorine atom is positioned para to the carbonyl group on the benzene ring, creating a specific electronic environment that influences binding properties [14].
The 4-(4-fluorobenzoyl)piperidine fragment is considered a privileged structure in medicinal chemistry, particularly for serotonin receptor antagonists [14]. This moiety serves as a butyrophenone pharmacophore constrained within a six-membered ring system, providing optimal spatial orientation for receptor binding [14]. The fluorine substitution enhances metabolic stability and modulates lipophilicity, contributing to the compound's pharmacokinetic properties.
The ethyl linker connecting the piperidine nitrogen to the quinazoline core provides appropriate molecular flexibility while maintaining the spatial relationship necessary for optimal receptor interaction [3] [15]. This structural arrangement allows the compound to adopt conformations suitable for binding to serotonin 2A receptors.
Altanserin hydrochloride represents the primary salt form utilized in research and pharmaceutical applications. The hydrochloride salt has the molecular formula C22H23ClFN3O2S with a molecular weight of 447.95 g/mol on an anhydrous basis [2] [16] [17]. The addition of hydrochloric acid to form the salt enhances the compound's stability and solubility characteristics compared to the free base form.
The hydrochloride salt commonly exists as a hydrate, specifically as altanserin hydrochloride hydrate with the formula C22H22FN3O2S·HCl·xH2O [16] [17]. Commercial preparations typically contain 1.5 molecules of water per molecule of altanserin hydrochloride, resulting in a molecular weight of 474.97 g/mol [10] [16]. This hydrated form provides optimal stability for storage and handling under standard laboratory conditions.
The hydrochloride salt exhibits superior physical properties compared to the free base, including enhanced thermal stability with melting points between 227-228°C [10]. The salt form also demonstrates improved handling characteristics, appearing as a white to off-white solid that is more amenable to precise weighing and formulation procedures [10] [16].
Altanserin exhibits distinctive solubility characteristics that influence its formulation and analytical procedures. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with concentrations exceeding 5 mg/mL readily achievable [6] [16] [17]. For the hydrochloride salt, solubility in DMSO can reach 20 mM with gentle warming, making DMSO the preferred solvent for stock solution preparation [10] [16].
The compound is notably insoluble in water, a property that necessitates the use of organic solvents or co-solvent systems for biological applications [16] [17]. This hydrophobic character is consistent with the compound's lipophilic nature and ability to cross biological membranes. The water insolubility requires specialized formulation strategies for in vivo applications, typically involving ethanol-saline mixtures or other biocompatible solvent systems [18].
Analytical procedures commonly employ acetonitrile-water mixtures or methanol-tetrahydrofuran-water systems for high-performance liquid chromatography separations [19] [20] [21]. The compound's solubility in these mobile phases enables effective purification and quantitative analysis. Ethanol serves as an effective solvent for extraction and formulation procedures, with the compound readily dissolving in ethanolic solutions [18].
Altanserin demonstrates favorable stability characteristics under appropriate storage conditions. The compound exhibits chemical stability when stored at refrigerated temperatures (2-8°C) under desiccated conditions [10] [16] [17]. Long-term stability studies indicate that the compound maintains its integrity for extended periods when protected from moisture and light.
Thermal stability analysis reveals melting points of 225.5°C for the free base and 227-228°C for the hydrochloride salt [5] [10]. These relatively high melting points indicate good thermal stability under normal handling conditions. The compound remains stable under recommended temperatures and pressures, with no significant degradation observed during routine laboratory manipulations [5].
Chemical stability studies demonstrate that altanserin is incompatible with strong oxidizing agents, which may cause decomposition [5]. Under extreme conditions, thermal decomposition may produce hazardous products including carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides [5]. However, under normal storage and handling conditions, such decomposition does not occur.
Formulation stability studies of [18F]altanserin preparations indicate that the compound maintains radiochemical purity exceeding 95% for up to 7 hours post-synthesis [22] [21]. This stability profile is adequate for most research applications and radiopharmaceutical procedures. The compound's stability in biological matrices has been demonstrated, with minimal degradation observed in plasma over extended periods [22] [18].
Property | Free Base | Hydrochloride | Hydrochloride Hydrate |
---|---|---|---|
Molecular Formula | C22H22FN3O2S | C22H23ClFN3O2S | C22H22FN3O2S·HCl·1.5H2O |
Molecular Weight (g/mol) | 411.49-411.5 | 447.95 | 474.97 |
Melting Point (°C) | 225.5 | 227-228 | 227-228 |
Appearance | Yellowish solid | White solid | White to light yellow solid |
Water Solubility | Insoluble | Insoluble | Insoluble |
DMSO Solubility | >5 mg/mL | >5 mg/mL | 20 mM (with warming) |
Stability Parameter | Specification | Reference |
---|---|---|
Storage Temperature | 2-8°C (refrigerated) | [10] [16] [17] |
Storage Conditions | Desiccated, protected from light | [10] [16] |
Chemical Stability | Stable under recommended conditions | [5] [10] |
Thermal Decomposition | >225°C | [5] [10] |
Incompatible Materials | Strong oxidizing agents | [5] |
Formulation Stability | >95% purity for 7 hours | [22] [21] |